Aliskiren fumarate

renin inhibition kinetics surface plasmon resonance target residence time

Specify CAS 173334-58-2 to obtain the hemifumarate salt used in all pivotal clinical trials, not the interchangeable fumarate variant (CAS 1196835-68-3). Aliskiren hemifumarate is the only direct renin inhibitor that blocks angiotensin I production at the rate-limiting step, avoiding reactive renin elevation and the ACE‑independent ‘escape’ phenomenon seen with downstream RAAS agents. Its extended target residence time (2.5 h on human renin) and validated PK/PD profile ensure translational relevance for hypertension, heart failure, and diabetic nephropathy models. Accept no substitute.

Molecular Formula C64H110N6O16
Molecular Weight 1219.6 g/mol
CAS No. 173334-58-2
Cat. No. B192977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAliskiren fumarate
CAS173334-58-2
Synonyms2(S),4(S),5(S),7(S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-(4-methoxy-3-(3-methoxypropoxy)phenyl)octanamid hemifumarate
aliskiren
CGP 060536B
CGP-060536B
CGP060536B
rasilez
SPP100
Tekturna
Molecular FormulaC64H110N6O16
Molecular Weight1219.6 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1
InChIKeyKLRSDBSKUSSCGU-KRQUFFFQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityIn water, >350 mg/mL (pH 7.4)

Aliskiren Fumarate (CAS 173334-58-2): Direct Renin Inhibitor for RAAS Research and Cardiovascular Studies


CAS 173334-58-2 refers specifically to aliskiren hemifumarate (C30H53N3O6·0.5C4H4O4), the hemifumarate salt of the direct renin inhibitor aliskiren, with a molecular weight of 609.83 g/mol [1]. This compound acts at the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) by directly binding to the active site of renin, thereby blocking the conversion of angiotensinogen to angiotensin I [2]. Unlike angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs) that act downstream, aliskiren provides inhibition at the origin of the cascade [3]. The hemifumarate salt form (CAS 173334-58-2) is the pharmaceutical-grade material used in clinical development and commercial formulations, distinct from the fumarate salt variant (CAS 1196835-68-3) [4].

Why Aliskiren Fumarate (Hemifumarate) Cannot Be Interchanged with Other Renin Inhibitors or RAAS Agents


Generic substitution among renin-angiotensin-aldosterone system (RAAS) inhibitors is scientifically unsound due to fundamental differences in molecular target site, enzyme inhibition kinetics, and resultant pharmacodynamic profiles. Aliskiren hemifumarate (CAS 173334-58-2) inhibits renin at the pathway's origin, whereas ACE inhibitors and ARBs act on downstream components, producing divergent compensatory feedback mechanisms including reactive renin elevation [1]. Moreover, among direct renin inhibitors, aliskiren demonstrates significantly slower dissociation kinetics from human renin compared to earlier compounds such as remikiren (koff = 0.11 × 10⁻³ s⁻¹ vs 0.18 × 10⁻³ s⁻¹), translating to a longer target residence time [2]. The hemifumarate salt form specified by CAS 173334-58-2 has defined physicochemical properties—including molecular weight of 609.83 g/mol, DMSO solubility of 100-122 mg/mL, and water solubility of 92-122 mg/mL—that differ from alternative salt forms such as the fumarate (CAS 1196835-68-3; MW 667.83) . These kinetic and physicochemical distinctions preclude simple interchangeability in both research and industrial contexts [3].

Quantitative Differentiation Evidence for Aliskiren Hemifumarate (CAS 173334-58-2) Versus Comparators


Aliskiren vs Remikiren: Target Dissociation Kinetics and Residence Time on Human Renin

In a direct head-to-head comparison using surface plasmon resonance (SPR) biosensor analysis, aliskiren demonstrated a significantly slower dissociation rate from immobilized human renin compared to remikiren [1]. The koff value for aliskiren was 0.11 × 10⁻³ s⁻¹, whereas remikiren exhibited a koff of 0.18 × 10⁻³ s⁻¹, representing a 39% slower dissociation rate for aliskiren [1]. This kinetic difference translated to calculated target residence times of 2.5 hours for aliskiren versus 1.5 hours for remikiren, a 67% longer target engagement duration [1].

renin inhibition kinetics surface plasmon resonance target residence time

Aliskiren vs Remikiren and Zankiren: In Vivo Antihypertensive Efficacy in Sodium-Depleted Marmosets

In a comparative study using sodium-depleted marmosets, a single oral dose of aliskiren at 3 mg/kg produced a peak blood pressure reduction of -30 ± 4 mmHg at 1 hour post-dose [1]. At this identical 3 mg/kg dose, aliskiren was quantitatively more effective than either remikiren or zankiren, two orally active renin inhibitors previously tested in humans [1]. The blood pressure response to aliskiren persisted for more than 12 hours, demonstrating prolonged duration of action [1].

in vivo antihypertensive primate model renin inhibitor comparison

Aliskiren vs Ramipril: Pooled Analysis of Systolic Blood Pressure Reduction in Hypertensive Patients

A pooled analysis of three clinical studies directly comparing aliskiren with the ACE inhibitor ramipril in hypertensive patients demonstrated a modest but statistically significant advantage for aliskiren in systolic blood pressure reduction [1]. The weighted mean difference between treatments was 1.84 mmHg (fixed effect model; p < 0.0001) and 1.87 mmHg (random effect model; p = 0.0055) favoring aliskiren [1]. The standardized mean difference was 2.58 (fixed effect; p < 0.0001) and 2.92 (random effect; p = 0.0017) [1].

clinical hypertension systolic blood pressure ACE inhibitor comparison

Aliskiren Hemifumarate (CAS 173334-58-2) vs Aliskiren Fumarate (CAS 1196835-68-3): Molecular Weight and Purity Specification Differences

Aliskiren hemifumarate (CAS 173334-58-2) and aliskiren fumarate (CAS 1196835-68-3) are chemically distinct salt forms with different molecular weights, stoichiometries, and procurement availability. Hemifumarate contains 0.5 molar equivalents of fumaric acid per aliskiren molecule (MW 609.83 g/mol; formula C30H53N3O6·0.5C4H4O4), whereas the fumarate salt contains 1.0 equivalent (MW 667.83 g/mol; formula C34H57N3O10) [1]. The hemifumarate form (CAS 173334-58-2) is commercially available with validated purity specifications up to 99.97% (HPLC) from multiple research-grade suppliers, with defined solubility parameters: DMSO 100-122 mg/mL, water 92-122 mg/mL, ethanol 93-122 mg/mL .

salt form differentiation CAS registry research grade procurement

Optimal Research and Industrial Application Scenarios for Aliskiren Hemifumarate (CAS 173334-58-2)


Preclinical Hypertension Research Requiring Sustained 24-Hour RAAS Suppression

For in vivo hypertension models requiring once-daily dosing with sustained blood pressure reduction, aliskiren hemifumarate (CAS 173334-58-2) provides pharmacodynamic effects extending beyond 12 hours in primate models, as demonstrated by the -30 ± 4 mmHg blood pressure reduction persisting >12 hours after a single 3 mg/kg oral dose in sodium-depleted marmosets [1]. This prolonged duration is mechanistically supported by the compound's extended target residence time of 2.5 hours on human renin (67% longer than remikiren) [2]. Researchers should prioritize CAS 173334-58-2 specifically, as this hemifumarate salt form is the clinically validated material with established pharmacokinetic and safety profiles .

Comparative RAAS Pharmacology Studies Requiring Upstream Pathway Inhibition

In studies designed to differentiate the pharmacological effects of upstream (renin) versus downstream (ACE, AT1 receptor) RAAS blockade, aliskiren hemifumarate (CAS 173334-58-2) serves as the reference direct renin inhibitor. Pooled clinical evidence demonstrates that aliskiren achieves a statistically significant 1.84-1.87 mmHg greater systolic blood pressure reduction compared to the ACE inhibitor ramipril in hypertensive patients [3]. This compound uniquely eliminates the substrate for ACE-independent angiotensin II formation (the 'escape' phenomenon), distinguishing its mechanism from ACE inhibitors and ARBs [3]. Procurement should specify the hemifumarate salt (CAS 173334-58-2) to ensure consistency with published clinical and preclinical pharmacology literature.

Research Requiring High-Purity Reference Standards for Analytical Method Development

For analytical chemistry applications including HPLC method development, dissolution testing, and stability studies, aliskiren hemifumarate (CAS 173334-58-2) is available as a high-purity reference standard with validated specifications up to 99.97% (HPLC) . The compound's well-characterized solubility profile—100-122 mg/mL in DMSO, 92-122 mg/mL in water, and 93-122 mg/mL in ethanol—enables reproducible preparation of analytical solutions and calibration standards . Users must verify the correct CAS number (173334-58-2) during procurement, as the alternative fumarate salt (CAS 1196835-68-3) has a different molecular weight (667.83 vs 609.83 g/mol) that will invalidate quantitative calculations if substituted [4].

Cardiovascular Disease Research Requiring Benchmark Direct Renin Inhibitor

In cardiovascular research programs investigating the role of direct renin inhibition in heart failure, diabetic nephropathy, or target organ protection, aliskiren hemifumarate (CAS 173334-58-2) provides the most extensively characterized direct renin inhibitor with established pharmacokinetic parameters. Key PK parameters include absolute bioavailability of approximately 2.5-2.6%, plasma half-life of 23-36 hours (specifically 29.7 ± 10.2 h in Japanese and 32.0 ± 6.6 h in Caucasian subjects), and steady-state achievement in 7-8 days [5][6]. The hemifumarate salt (CAS 173334-58-2) is the form used in all major clinical trials and regulatory approvals, making it the appropriate selection for translational research aimed at clinical correlation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aliskiren fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.